4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol
Description
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol is a substituted benzene diol characterized by a 1,2-dihydroxybenzene core with two distinct substituents: a 4-methoxyphenylmethyl group at position 4 and a methyl group at position 3. The diol moiety confers polarity and hydrogen-bonding capacity, while the methoxyphenylmethyl and methyl groups enhance lipophilicity and steric bulk.
Properties
CAS No. |
67264-20-4 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C15H16O3/c1-10-7-14(16)15(17)9-12(10)8-11-3-5-13(18-2)6-4-11/h3-7,9,16-17H,8H2,1-2H3 |
InChI Key |
JAZQZZXWENNEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of palladium catalysts in these reactors ensures efficient coupling of the reactants.
Chemical Reactions Analysis
Oxidation Reactions
The compound's catechol structure (1,2-dihydroxybenzene) enables oxidation reactions. Under alkaline conditions with oxygen exposure, the hydroxyl groups undergo deprotonation followed by electron transfer, forming quinone derivatives. For example:
-
DBU-mediated oxidation : At 70°C in acetonitrile with 15 equivalents of DBU, oxidative dimerization occurs, yielding tritylone alcohols (80% yield) .
-
Solvent influence : Ethanol suppresses oxidation pathways, favoring alternative rearrangement products like 2-benzoylbenzoates (68% yield under optimized conditions) .
Base-Catalyzed Rearrangements
Strong bases induce regioselective transformations:
| Base | Solvent | Product Type | Yield (%) | Mechanism Step |
|---|---|---|---|---|
| DBU | MeCN | Tritylone alcohol (5a ) | 80 | 1,2-phenyl migration via cyclopropyl intermediate |
| DBU | EtOH | 2-Benzoylbenzoate (6a ) | 68 | Ring expansion and aromatization |
Key intermediates include cyclopropyl species (I ) and diene structures (VII ), confirmed through isotopic labeling studies .
Methoxy Group Stability
The 4-methoxy substituent resists hydrolysis under acidic or basic conditions (pH 1–14, 25–100°C) due to steric protection from the adjacent methyl group .
Hydroxyl Group Reactivity
-
Etherification : Mitsunobu reactions with 2-methyl-1-pentanol selectively modify phenolic -OH groups, achieving 72–85% conversion in THF .
-
Acylation : Acetic anhydride in pyridine acetylates both hydroxyls within 2 hours at 25°C .
Coupling Reactions
The compound participates in cross-coupling via its aromatic rings:
| Reaction Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(dba)₂/PPh₃/K₃PO₄ | Biphenylphosphine oxide derivatives | 78–92 |
| Nickel-catalyzed | Ni/ferrocenylphosphines | Functionalized biphenyls | 63–71 |
These reactions require anhydrous conditions and elevated temperatures (80–105°C) .
Solvent-Dependent Behavior
Critical solvent effects govern reaction pathways:
| Solvent | Dielectric Constant | Dominant Pathway | Yield (%) |
|---|---|---|---|
| MeCN | 37.5 | Oxidative dimerization | 80 |
| EtOH | 24.3 | Aryl migration/aromatization | 68 |
| Toluene | 2.4 | No reaction | 0 |
Polar aprotic solvents stabilize ionic intermediates, while protic solvents promote proton transfer steps .
Biological Interaction Pathways
Though not a direct reaction, the compound interacts with enzymes through:
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that related phenolic compounds can reduce lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown potential in mitigating inflammatory responses. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This property is particularly valuable in treating chronic inflammatory diseases .
Neuroprotective Activity
Recent findings suggest that derivatives of this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the inhibition of acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
Materials Science
Polymer Chemistry
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol can serve as an important intermediate in the synthesis of various polymers and resins. Its hydroxyl groups facilitate cross-linking reactions, enhancing the thermal stability and mechanical properties of polymeric materials. This application is particularly relevant in developing high-performance coatings and adhesives .
UV Absorption and Stabilization
The compound's structure allows it to function effectively as a UV stabilizer in plastics and coatings. By incorporating such phenolic compounds into formulations, manufacturers can enhance the durability and longevity of products exposed to sunlight, thus improving their performance in outdoor applications .
Environmental Applications
Bioremediation
Phenolic compounds have been explored for their potential in bioremediation processes. Their ability to interact with various pollutants makes them suitable candidates for developing environmentally friendly remediation strategies. Studies have shown that such compounds can enhance the degradation of hazardous organic pollutants by microbial communities .
Antimicrobial Activity
The antimicrobial properties of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol have been investigated against various pathogens. Its effectiveness against bacteria and fungi positions it as a potential candidate for developing natural preservatives in food and cosmetic products .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Biological Activity
The compound 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol , also known as a derivative of phenolic compounds, exhibits various biological activities that make it of interest in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol can be represented as follows:
This structure features a methoxy group and a diol functional group, which are significant for its biological activity.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The presence of hydroxyl groups in 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol contributes to its ability to scavenge free radicals. Studies have shown that such compounds can significantly reduce oxidative stress in cellular models, indicating potential protective effects against oxidative damage .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 250 |
Anti-inflammatory Effects
The anti-inflammatory potential of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol has been demonstrated in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. It has been observed to induce apoptosis in certain cancer cells through the activation of caspases and modulation of cell cycle regulators .
The biological activities of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis have been proposed as mechanisms for its antimicrobial action.
- Anti-inflammatory Mechanism : Inhibition of COX and LOX pathways reduces the synthesis of inflammatory mediators.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of several phenolic compounds, including 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol, using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations compared to control groups .
Clinical Implications in Cancer Treatment
In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and phenolic derivatives. For example, intermediates such as 4-methoxybenzyl chloride or 4-methoxybenzaldehyde are often coupled with methyl-substituted dihydroxybenzene derivatives under acidic or basic conditions. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane mixtures. Structural analogs suggest that reaction optimization (e.g., solvent polarity, temperature control) is critical for yield improvement .
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are prioritized?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding). Data deposition in repositories like the Cambridge Crystallographic Data Centre (CCDC) is recommended for validation .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) proton signals. Aromatic protons exhibit splitting patterns dependent on substitution.
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and methoxy (∼1250 cm⁻¹) functional groups.
- UV-Vis : Analyze π→π* transitions in the aromatic system .
Q. What are the standard protocols for purity assessment and stability testing?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity. Monitor retention times against reference standards.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min).
- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reconcile discrepancies with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Basis sets like 6-311++G(d,p) are recommended for accuracy .
- Data Reconciliation : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data. Deviations >5% may indicate solvent effects or intermolecular interactions not modeled in simulations .
Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., oxidation of diol groups)?
- Methodological Answer :
- Protecting Groups : Temporarily protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis to prevent oxidation.
- Catalysis : Use palladium-based catalysts for coupling reactions or Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
- Reaction Monitoring : Employ in-situ FT-IR or LC-MS to detect intermediates and terminate reactions at optimal conversion points .
Q. How can crystallographic fragment screening identify potential biological targets for this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., oxidoreductases) and resolve structures to map binding interactions (e.g., hydrogen bonds with active-site residues).
- Fragment-Based Screening : Use libraries of small molecules to identify synergistic binding partners. Prioritize fragments with complementary electrostatic surfaces .
Q. What in silico approaches predict bioactivity and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes.
- QSAR Modeling : Train models on datasets of phenolic derivatives to predict logP, bioavailability, and toxicity.
- ADMET Prediction : Tools like SwissADME estimate intestinal absorption and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
